molecular formula C20H16Cl2N4O2 B10978894 1,1'-Benzene-1,3-diylbis[3-(4-chlorophenyl)urea]

1,1'-Benzene-1,3-diylbis[3-(4-chlorophenyl)urea]

Cat. No. B10978894
M. Wt: 415.3 g/mol
InChI Key: OKHFNYRQLDAHPL-UHFFFAOYSA-N
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Description

1,1’-Benzene-1,3-diylbis[3-(4-chlorophenyl)urea] is a synthetic organic compound characterized by the presence of two urea groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Benzene-1,3-diylbis[3-(4-chlorophenyl)urea] typically involves the reaction of 1,3-diaminobenzene with 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{1,3-diaminobenzene} + 2 \text{(4-chlorophenyl isocyanate)} \rightarrow \text{1,1’-Benzene-1,3-diylbis[3-(4-chlorophenyl)urea]} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene.

Chemical Reactions Analysis

Types of Reactions

1,1’-Benzene-1,3-diylbis[3-(4-chlorophenyl)urea] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1,1’-Benzene-1,3-diylbis[3-(4-chlorophenyl)urea] has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-Benzene-1,3-diylbis[3-(4-chlorophenyl)urea] involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-Biphenyl-4,4’-diylbis[3-(4-chlorophenyl)urea]
  • 1,1’-Benzene-1,4-diylbis[3-(4-chlorophenyl)urea]
  • 1,1’-Benzene-1,2-diylbis[3-(4-chlorophenyl)urea]

Uniqueness

1,1’-Benzene-1,3-diylbis[3-(4-chlorophenyl)urea] is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of two urea groups and chlorophenyl substituents also contributes to its distinct properties compared to similar compounds.

properties

Molecular Formula

C20H16Cl2N4O2

Molecular Weight

415.3 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[3-[(4-chlorophenyl)carbamoylamino]phenyl]urea

InChI

InChI=1S/C20H16Cl2N4O2/c21-13-4-8-15(9-5-13)23-19(27)25-17-2-1-3-18(12-17)26-20(28)24-16-10-6-14(22)7-11-16/h1-12H,(H2,23,25,27)(H2,24,26,28)

InChI Key

OKHFNYRQLDAHPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)NC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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